molecular formula C11H9NO2 B1349328 1-(3-Phenylisoxazol-5-yl)ethanone CAS No. 2048-69-3

1-(3-Phenylisoxazol-5-yl)ethanone

Cat. No. B1349328
CAS RN: 2048-69-3
M. Wt: 187.19 g/mol
InChI Key: SOHVRTPQGGXAQS-UHFFFAOYSA-N
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Description

1-(3-Phenylisoxazol-5-yl)ethanone, also known as 3-phenyl-5-isoxazoleacetonitrile or 3-phenyl-5-isoxazoleacetonitrile, is a heterocyclic compound that has been studied for its potential medicinal applications. It is a white crystalline solid with a molecular formula of C9H7NO and a molar mass of 147.15 g/mol. 3-phenyl-5-isoxazoleacetonitrile is a versatile compound that has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents. Additionally, it has been used in the synthesis of a variety of materials, including polymers, nanomaterials, and organic semiconductors.

Scientific Research Applications

1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile has been studied for its potential medicinal applications. It has been investigated as an antifungal agent, an anti-inflammatory agent, and an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been studied as a potential treatment for Alzheimer's disease, as well as for its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile is not fully understood. However, it is believed that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it has been suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile have not been fully elucidated. However, it has been suggested that it may have anti-inflammatory, antifungal, and anti-cancer effects. Additionally, it has been suggested that it may be neuroprotective, and that it may have the potential to increase cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is stable and non-toxic, and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments, including its limited solubility in water and its sensitivity to light and air.

Future Directions

The potential applications of 1-(3-Phenylisoxazol-5-yl)ethanonesoxazoleacetonitrile are still being explored. Some of the future directions for research include the development of new pharmaceuticals, the synthesis of new materials, and the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects.

properties

IUPAC Name

1-(3-phenyl-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHVRTPQGGXAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370649
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylisoxazol-5-yl)ethanone

CAS RN

2048-69-3
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Gallardo-Godoy, J Gever, KL Fife… - Journal of medicinal …, 2011 - ACS Publications
2-Aminothiazoles are a new class of small molecules with antiprion activity in prion-infected neuroblastoma cell lines ( J. Virol. 2010 , 84 , 3408 ). We report here structure−activity …
Number of citations: 153 pubs.acs.org
AV Safrygin, RA Irgashev, PA Slepukhin… - Tetrahedron, 2015 - Elsevier
2-(Trifluoromethyl)furanones were obtained in good yields via the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-…
Number of citations: 21 www.sciencedirect.com
D Alvarez Dorta, T Chalopin, A Sivignon… - …, 2017 - Wiley Online Library
Thiazolylaminomannosides (TazMan) are FimH antagonists with anti‐adhesive potential against adherent‐invasive Escherichia coli (AIEC) promoting gut inflammation in patients with …
MT Blázquez-Sánchez, AM De Matos, AP Rauter - Molecules, 2017 - mdpi.com
Prion diseases are fatal neurodegenerative disorders caused by protein misfolding and aggregation, affecting the brain progressively and consequently the quality of life. Alzheimer’s is …
Number of citations: 9 www.mdpi.com

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